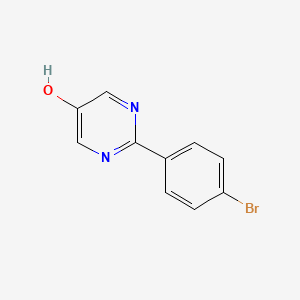

2-(4-Bromophenyl)pyrimidin-5-ol

Beschreibung

2-(4-Bromophenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-bromophenyl group and a hydroxyl group at the 5-position

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHYMIVEFXSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with guanidine in the presence of a base such as sodium hydroxide to form the pyrimidine ring. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(4-Bromophenyl)pyrimidin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium amide or organolithium compounds in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-(4-bromophenyl)pyrimidin-5-one.

Reduction: Formation of 2-phenylpyrimidin-5-ol.

Substitution: Formation of 2-(4-aminophenyl)pyrimidin-5-ol or 2-(4-alkylphenyl)pyrimidin-5-ol.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods:

- Nucleophilic Substitution: This involves the reaction of 4-bromophenyl compounds with pyrimidine derivatives under basic conditions.

- Condensation Reactions: The compound can also be synthesized through reactions involving aldehydes or ketones with pyrimidine derivatives.

Biological Activities

The compound has been investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity:

Research has shown that 2-(4-Bromophenyl)pyrimidin-5-ol exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Anticancer Properties:

In studies involving cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), 2-(4-Bromophenyl)pyrimidin-5-ol has shown cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-(4-Bromophenyl)pyrimidin-5-ol. Modifications to the bromophenyl group or the hydroxyl substituent can enhance its biological activity. For instance, substituting different halogens or alkyl groups on the phenyl ring has been shown to affect potency against specific bacterial strains and cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several bromopyrimidine derivatives, including 2-(4-Bromophenyl)pyrimidin-5-ol, against standard bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of 2-(4-Bromophenyl)pyrimidin-5-ol on various cancer cell lines using MTT assays. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, suggesting its utility in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)pyrimidin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylpyrimidin-5-ol: Lacks the bromine atom, which may reduce its binding affinity and reactivity.

2-(4-Chlorophenyl)pyrimidin-5-ol: Similar structure but with a chlorine atom instead of bromine, which may alter its electronic properties and reactivity.

2-(4-Methylphenyl)pyrimidin-5-ol: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

2-(4-Bromophenyl)pyrimidin-5-ol is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Biologische Aktivität

2-(4-Bromophenyl)pyrimidin-5-ol is a heterocyclic compound characterized by a pyrimidine ring substituted with a 4-bromophenyl group and a hydroxyl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 2-(4-Bromophenyl)pyrimidin-5-ol, highlighting relevant research findings, case studies, and data tables.

The molecular formula of 2-(4-Bromophenyl)pyrimidin-5-ol is CHBrNO. The presence of the bromine atom enhances the compound's reactivity and binding affinity, making it a valuable candidate for various biological applications.

The biological activity of 2-(4-Bromophenyl)pyrimidin-5-ol is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl group contributes to enhanced binding through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 2-(4-Bromophenyl)pyrimidin-5-ol against various bacterial and fungal strains. For instance, it exhibited significant inhibitory activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 μg/mL .

Table 1: Antimicrobial Activity of 2-(4-Bromophenyl)pyrimidin-5-ol

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Candida albicans | 125 |

| Escherichia coli | 125 |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of 2-(4-Bromophenyl)pyrimidin-5-ol has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. These findings highlight its potential as a lead compound in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrimidine derivatives, including 2-(4-Bromophenyl)pyrimidin-5-ol, revealed promising results in terms of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against S. aureus, demonstrating its potential as an antibiotic agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between 2-(4-Bromophenyl)pyrimidin-5-ol and target proteins involved in various diseases. These studies provide insights into the compound's mode of action and support its further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.